8-Hydroxyquinoline citrate

Catalog No.
S703134
CAS No.
134-30-5
M.F
C15H15NO8
M. Wt
337.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline citrate

CAS Number

134-30-5

Product Name

8-Hydroxyquinoline citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;quinolin-8-ol

Molecular Formula

C15H15NO8

Molecular Weight

337.28 g/mol

InChI

InChI=1S/C9H7NO.C6H8O7/c11-8-5-1-3-7-4-2-6-10-9(7)8;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6,11H;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTOQWWQKBBZILU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Antimicrobial Properties:

8-Hydroxyquinoline citrate (8-HQC) possesses antimicrobial properties, meaning it can inhibit the growth of bacteria and fungi. This property has been investigated in various research settings, including:

  • Extending the vase life of cut flowers: Studies have shown that 8-HQC, when combined with sucrose, can extend the vase life of cut flowers by reducing bacterial growth in the stem, thereby improving water uptake and reducing water loss through transpiration [, ].

Physiological Effects on Plants:

Beyond its antimicrobial properties, 8-HQC has been shown to have specific physiological effects on plants, such as:

  • Stomatal closure: Research suggests that 8-HQC can influence the opening and closing of stomata, which are tiny pores on the surface of leaves that regulate gas exchange. 8-HQC may promote stomatal closure, potentially reducing water loss from the plant.
  • Water flow: Some studies indicate that 8-HQC might improve water flow through plant stems by reducing vascular blockage [].

8-Hydroxyquinoline citrate is a derivative of 8-hydroxyquinoline, an organic compound known for its chelating properties and biological activities. The compound features a quinoline ring substituted with a hydroxyl group at the 8-position and is complexed with citric acid. It appears as a colorless solid and has applications in various fields, including pharmaceuticals and agriculture. The chemical formula for 8-hydroxyquinoline citrate is C₁₅H₁₅N₁O₈, with a molecular weight of approximately 337.28 g/mol .

The exact mechanism of action of 8-hydroxyquinoline citrate remains unclear. Its potential antimicrobial activity might be related to its ability to disrupt cell membranes or interfere with essential cellular processes []. However, further investigation is needed to fully understand its mode of action.

  • Toxicity: 8-Hydroxyquinoline citrate has been linked to various health concerns, including neurotoxicity, peripheral neuropathy, and blood dyscrasias []. Due to these risks, its use in medical applications has been largely abandoned.
  • Flammability: No data is available regarding the flammability of 8-Hydroxyquinoline citrate.
  • Reactivity: Information on specific reactivity is limited, but it's likely to react with strong acids or bases.
, including:

  • Chelation: It forms stable complexes with metal ions, which is crucial for its applications in metal ion detection and removal.
  • Oxidation: The compound can be oxidized to yield various quinoline derivatives, which may exhibit different biological activities .
  • Deprotonation: In aqueous solutions, it can lose a proton from the hydroxyl group, leading to the formation of its conjugate base, which has enhanced chelating properties .

The biological activity of 8-hydroxyquinoline citrate is notable due to its antiseptic, disinfectant, and pesticide properties. It has been shown to function as:

  • Antimicrobial Agent: Effective against a range of pathogens due to its ability to chelate essential metal ions required for microbial growth.
  • Antioxidant: Exhibits protective effects against oxidative stress in cells .
  • Potential Anticancer Properties: Research indicates that derivatives of 8-hydroxyquinoline may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis in malignant cells .

The synthesis of 8-hydroxyquinoline citrate typically involves:

  • Synthesis of 8-Hydroxyquinoline: This can be achieved through the cyclization of ortho-amino phenols with aldehydes or ketones under acidic conditions.
  • Formation of Citrate Complex: The synthesized 8-hydroxyquinoline is then reacted with citric acid in an appropriate solvent (often water or ethanol) to form the citrate salt through neutralization reactions .

8-Hydroxyquinoline citrate finds numerous applications:

  • Pharmaceuticals: Used in formulations as an antiseptic and preservative.
  • Agriculture: Employed as a pesticide and fungicide due to its ability to disrupt metal ion homeostasis in pests .
  • Material Science: Incorporated into organic light-emitting diodes (OLEDs) as a luminescent material due to its chelating properties with metals like aluminum .

Studies on the interactions of 8-hydroxyquinoline citrate reveal its potential in various therapeutic areas:

  • Metal Ion Interaction: It forms complexes with transition metals, which can enhance or inhibit biological activities depending on the context.
  • Neuroprotective Effects: Research indicates that certain derivatives can cross the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases by chelating toxic metals such as copper and iron .
  • Anticancer Mechanisms: Interaction studies have shown that it can induce stress responses in cancer cells, potentially leading to cytotoxic effects through thiol adduct formation .

Several compounds share structural similarities with 8-hydroxyquinoline citrate, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
8-HydroxyquinolineQuinoline DerivativeAntiseptic, disinfectant
NitroxolineNitro-substituted QuinolineAntiprotozoal agent
ClioquinolHydroxyquinoline DerivativeAntimicrobial and potential neuroprotective
5-Nitro-8-hydroxyquinolineNitro-substituted QuinolineAntimicrobial and anticancer activity
2-HydroxyquinolineHydroxy-substituted QuinolineChelating agent for metal ions

Uniqueness of 8-Hydroxyquinoline Citrate

What distinguishes 8-hydroxyquinoline citrate from these compounds is its specific combination of chelation ability and biological activity as both an antiseptic and potential therapeutic agent against neurodegenerative diseases. Its citrate component enhances solubility and bioavailability compared to other derivatives, making it particularly useful in pharmaceutical formulations .

The synthesis of 8-hydroxyquinoline derivatives historically relies on two primary methods: the Skraup reaction and the Friedländer synthesis.

Skraup Reaction

This method involves cyclizing o-aminophenol with glycerol in concentrated sulfuric acid, followed by oxidation. Key steps include:

  • Dehydration of glycerol to form acrolein.
  • Conjugate addition of o-aminophenol to acrolein.
  • Cyclization to form dihydroquinoline.
  • Oxidation using nitrobenzene or Fe³⁺ to yield 8-hydroxyquinoline.

A modified Skraup protocol (e.g., US Patent 2,678,314) introduces copper sulfate and calcium oxide to absorb water, improving reaction efficiency and yield (70–85%).

Friedländer Synthesis

This approach condenses 2-aminobenzaldehyde with ketones (e.g., acetone) under acidic or basic conditions. For example:

  • Base-catalyzed: 2-aminobenzaldehyde reacts with ketones in ethanol with KOH, yielding 8-hydroxyquinoline derivatives at 80°C (60–75% yield).
  • Microwave-enhanced: Trifluoroacetic acid catalysis reduces reaction time from 24 hours to 30 minutes, achieving 72% yield.

Table 1: Comparison of Traditional Methods

MethodReactantsCatalystYield (%)Key Limitation
Skraup Reactiono-Aminophenol, glycerolH₂SO₄, CuSO₄70–85Tar formation, poor scalability
Friedländer Synthesis2-aminobenzaldehyde, ketonesKOH/TFA60–75Substrate specificity

Modern Catalytic Approaches for Citrate Conjugation

Citrate conjugation involves reacting 8-hydroxyquinoline with citric acid under controlled conditions. Modern strategies employ click chemistry and microwave-assisted catalysis:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • 8-Hydroxyquinoline derivatives functionalized with propargyl groups react with glycosyl azides in THF/i-PrOH/H₂O (1:1:1) at 60°C, forming triazole-linked citrate conjugates (85–92% yield).
    • Key advantage: Modular synthesis enables precise control over linker length and functional groups.
  • Microwave-Assisted Esterification:

    • Citric acid and 8-hydroxyquinoline are heated under microwaves (150 W, 100°C) in DMF, achieving 95% conversion in 15 minutes.

Table 2: Catalytic Systems for Citrate Conjugation

CatalystSolvent SystemTemperature (°C)Yield (%)
CuI (CuAAC)THF/i-PrOH/H₂O6085–92
Microwave irradiationDMF10090–95

Solvent Systems and Reaction Kinetics in Cyclization Processes

Solvent polarity and pH critically influence cyclization efficiency:

  • Skraup Reaction:

    • Sulfuric acid (85%) achieves optimal protonation of intermediates, reducing side reactions. Adding anisole as a co-solvent lowers tar formation by 40%.
    • Kinetic profile: Pseudo-first-order kinetics with an activation energy of 85 kJ/mol.
  • Friedländer Synthesis:

    • Ethanol/water (3:1) enhances solubility of 2-aminobenzaldehyde, accelerating aldol condensation (k = 0.12 min⁻¹).
    • Acidic conditions (pH 2–3) favor imine formation, while basic conditions (pH 10–12) promote cyclization.

Table 3: Solvent Impact on Cyclization

SolventDielectric ConstantReaction Rate (k, min⁻¹)
H₂SO₄ (85%)1100.08
Ethanol/water (3:1)450.12
DMF370.15

Industrial-Scale Production Challenges and Yield Optimization

Key challenges in scaling up 8-hydroxyquinoline citrate synthesis include:

  • By-Product Management:

    • Skraup reactions generate tar-like polymers, requiring costly filtration steps. Adding copper sulfate sequesters impurities as a copper-tar complex, reducing waste by 30%.
  • Exothermic Control:

    • Glycerol dehydration releases 150 kJ/mol. Industrial reactors use jacketed cooling systems to maintain temperatures below 140°C, preventing runaway reactions.
  • Yield Optimization:

    • Continuous Flow Systems: Microreactors achieve 94% yield by enhancing heat/mass transfer (residence time: 8 minutes vs. 3 hours batch).
    • Catalyst Recycling: Immobilized CuI on mesoporous silica reduces catalyst loading by 60% in CuAAC reactions.

Table 4: Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume (L)0.55000
Yield (%)70–8565–75
Energy Consumption (kWh/kg)128.5

X-ray crystallographic analysis of 8-hydroxyquinoline citrate metal complexes has provided fundamental insights into their coordination geometry and structural parameters. Single crystal studies have revealed that 8-hydroxyquinoline exhibits bidentate chelation through its oxygen and nitrogen donor atoms, forming stable five-membered chelate rings with various metal ions [5]. The quinoline derivative demonstrates remarkable versatility in metal coordination, with crystallographic evidence showing different binding modes depending on the metal center and environmental conditions [1].

Crystallographic investigations of manganese citrate complexes have established important structural precedents for understanding 8-hydroxyquinoline citrate coordination chemistry. The monoclinic space group P21/c crystallization pattern with unit cell parameters a = 8.777(1) Å, b = 13.656(3) Å, c = 9.162(2) Å, and β = 113.62(2)° demonstrates the characteristic distorted octahedral geometry adopted by divalent metal centers [6]. These structural parameters provide critical benchmarks for comparison with 8-hydroxyquinoline citrate metal complexes.

Detailed crystallographic analysis of 5-azidomethyl-8-hydroxyquinoline derivatives has illuminated the molecular geometry and intermolecular interactions within the crystal lattice. The compound crystallizes in the monoclinic system with space group P21/c, exhibiting unit cell dimensions of a = 12.2879(9) Å, b = 4.8782(3) Å, c = 15.7423(12) Å, and β = 100.807(14)° [1]. The planar quinoline ring system maintains its aromatic character while accommodating metal coordination through the hydroxyl oxygen and pyridine nitrogen atoms.

Table 1: Crystallographic Parameters of 8-Hydroxyquinoline Metal Complexes

Complex TypeSpace GroupUnit Cell Parameters (Å)Metal CoordinationReference
Ni(II) ComplexP21/ca=8.74, b=14.7, c=18.1Octahedral [3]
Zn(II) ComplexP2121a=12.3, b=4.9, c=15.7Tetrahedral [1]
Cu(II) ComplexC2/ca=7.7, b=23.2, c=16.1Square Planar [30]

The structural analysis reveals that hydrogen bonding mechanisms contribute significantly to crystal packing stability, with O-H···N intermolecular interactions forming characteristic dimeric units [29]. These hydrogen-bonded assemblies demonstrate bond lengths of approximately 2.759(15) Å between donor and acceptor atoms, indicating moderate-strength interactions that stabilize the crystal lattice [29].

Metal complexation studies have shown that copper(II) forms square planar complexes with 8-hydroxyquinoline derivatives, while nickel(II) and cobalt(II) adopt octahedral geometries with coordinated water molecules [3]. The coordination geometry directly influences the electronic properties and stability of the resulting complexes, with implications for their catalytic and biological activities.

Computational Modeling of Triazole-Linked Glycoconjugates

Computational modeling of triazole-linked 8-hydroxyquinoline glycoconjugates has emerged as a powerful tool for understanding structure-activity relationships and optimizing molecular design. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have provided detailed insights into the electronic structure and conformational preferences of these hybrid molecules [9]. The computational studies reveal that triazole linkages introduce significant conformational flexibility while maintaining the essential metal-chelating properties of the 8-hydroxyquinoline scaffold.

Molecular docking studies of triazole-linked quinoline conjugates with glucopyranose have demonstrated selective binding preferences for zinc(II) over cadmium(II) and mercury(II) ions [13]. The calculated binding energies reveal that zinc complexation occurs with formation constants approximately two orders of magnitude higher than competing metal ions, indicating high selectivity for zinc detection applications [13]. These computational predictions have been validated through experimental spectroscopic measurements, confirming the reliability of the theoretical models.

Table 2: Computational Parameters for Triazole-Linked Glycoconjugates

ParameterValueMethodBasis SetReference
HOMO Energy-6.2 eVB3LYP6-31G(d,p) [11]
LUMO Energy-1.8 eVB3LYP6-31G(d,p) [11]
Band Gap4.4 eVDFT6-311G** [14]
Dipole Moment3.7 DB3LYP6-31G(d,p) [11]

The incorporation of sugar moieties through triazole linkages significantly modifies the electronic distribution within the 8-hydroxyquinoline system. Computational analysis reveals that the triazole ring acts as an electron-withdrawing group, reducing electron density on the quinoline nitrogen while enhancing the acidity of the hydroxyl group [10]. This electronic redistribution influences both the metal-binding affinity and the biological activity of the resulting glycoconjugates.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the quinoline ring system, while the lowest unoccupied molecular orbital extends across the triazole linkage and into the sugar moiety [13]. This orbital distribution pattern facilitates intramolecular charge transfer processes that contribute to the enhanced biological activity observed in triazole-linked glycoconjugates compared to simple 8-hydroxyquinoline derivatives.

Molecular dynamics simulations have revealed that triazole-linked glycoconjugates adopt preferential conformations that optimize both metal chelation and hydrogen bonding interactions with biological targets [10]. The sugar moiety provides additional binding sites through its hydroxyl groups, creating multivalent interactions that enhance selectivity and binding affinity [9]. These computational insights have guided synthetic efforts to develop more potent and selective 8-hydroxyquinoline-based therapeutic agents.

Hydrogen Bonding Networks in Supramolecular Assemblies

The formation of hydrogen bonding networks in 8-hydroxyquinoline citrate supramolecular assemblies represents a critical aspect of their structural organization and functional properties. Crystallographic studies have revealed that 8-hydroxyquinoline molecules form centrosymmetric dimers through bifurcated O-H···N hydrogen bonds, creating a central planar four-membered N2H2 ring structure [29]. These dimeric units serve as fundamental building blocks for more complex supramolecular architectures.

The hydrogen bonding geometry in 8-hydroxyquinoline assemblies demonstrates characteristic parameters with O···N distances of 2.4393(15) Å and D-H···A angles ranging from 112.5° to 135.3° [17]. These moderate-strength hydrogen bonds provide sufficient stability to maintain structural integrity while allowing for dynamic reorganization in response to environmental changes [18]. The bifurcated nature of the hydrogen bonding enables each hydroxyl hydrogen to participate in both intramolecular and intermolecular interactions simultaneously.

Table 3: Hydrogen Bonding Parameters in 8-Hydroxyquinoline Assemblies

Interaction TypeDistance (Å)Angle (°)Symmetry OperationReference
O1-H1···N12.759(15)112.5(12)Intramolecular [29]
O1-H1···N1^i^2.907(14)135.3(13)-x+1, -y+1, -z+2 [29]
C-H···O3.299(17)142.8x+1, y, z [17]
C-H···π3.551(8)156.2-x, -y+1, -z+1 [15]

Supramolecular coordination compounds based on 8-hydroxyquinoline derivatives exhibit three-dimensional framework structures stabilized by multiple types of noncovalent interactions [15]. Beyond hydrogen bonding, these assemblies incorporate π-π stacking interactions with centroid-to-centroid distances of 3.550(8) to 3.901(11) Å, contributing to the overall stability of the supramolecular architecture [15]. The combination of hydrogen bonding and π-π stacking creates robust yet flexible frameworks capable of accommodating guest molecules or undergoing controlled structural transformations.

The role of citric acid as a counterion in 8-hydroxyquinoline citrate significantly influences the hydrogen bonding network topology. The tricarboxylic acid functionality provides multiple hydrogen bond acceptor sites, enabling the formation of extended hydrogen-bonded chains and layers [32]. Spectroscopic studies have confirmed the formation of charge transfer complexes between 8-hydroxyquinoline and citric acid with a 3:1 stoichiometric ratio, indicating that multiple quinoline molecules can interact with a single citrate anion [32].

Conformational analysis of supramolecular synthons reveals that hydrogen-bonded dimers can exist in both twisted and coplanar conformations, with energy differences of approximately 1.0 kcal mol^-1 between these states [18]. The twisted conformation with C2 symmetry corresponds to the energy minimum, while the planar C2h geometry represents a transition state with an imaginary frequency of 19.4 cm^-1 [18]. This conformational flexibility enables adaptive binding to different molecular targets and contributes to the versatility of 8-hydroxyquinoline-based supramolecular systems.

Stereoelectronic Effects on Bioactive Conformations

Stereoelectronic effects play a crucial role in determining the bioactive conformations of 8-hydroxyquinoline citrate and its derivatives. The electronic structure of the quinoline ring system creates distinct stereoelectronic preferences that influence molecular recognition, metal coordination, and biological activity [22]. The planar aromatic framework enforces specific geometric constraints while the hydroxyl group provides directional hydrogen bonding capabilities that are essential for target recognition.

The molecular orbital characteristics of 8-hydroxyquinoline demonstrate significant stereoelectronic influence on its bioactive properties. Computational studies reveal that the highest occupied molecular orbital is delocalized across the quinoline ring system with significant electron density at the C8 position, directly influencing the acidity and metal-binding properties of the hydroxyl group [44]. The lowest unoccupied molecular orbital exhibits antibonding character between the hydroxyl oxygen and adjacent carbon atoms, affecting the molecule's reactivity toward electrophilic attack.

Table 4: Stereoelectronic Parameters Affecting Bioactive Conformations

ParameterValueMethodBiological RelevanceReference
pKa (OH)9.9ExperimentalMetal binding affinity [26]
HOMO Energy-6.1 eVDFT/B3LYPElectron donation capacity [44]
LUMO Energy-1.9 eVDFT/B3LYPElectrophilic susceptibility [44]
Dipole Moment2.8 DB3LYP/6-31G*Polar interactions [11]

The stereoelectronic properties of 8-hydroxyquinoline derivatives are significantly modulated by substituent effects on the quinoline ring. Electron-withdrawing groups at the 5-position enhance the acidity of the hydroxyl group and increase metal-binding affinity, while electron-donating substituents have the opposite effect [22]. These electronic perturbations directly correlate with biological activity, as demonstrated by structure-activity relationship studies of metalloenzyme inhibitors [22].

Conformational analysis reveals that the bioactive conformation of 8-hydroxyquinoline is characterized by coplanarity of the hydroxyl group with the quinoline ring system, maximizing orbital overlap and stabilizing the intramolecular O-H···N hydrogen bond [26]. This conformation positions the oxygen and nitrogen donor atoms in optimal geometry for bidentate metal chelation, with a bite angle of approximately 82° that matches the coordination preferences of many biologically relevant metal centers [22].

The stereoelectronic effects extend to the citrate counterion, which influences the overall charge distribution and molecular electrostatic potential of the complex. The tricarboxylate functionality creates regions of high electron density that can participate in electrostatic interactions with positively charged amino acid residues in biological targets [32]. The spatial arrangement of these charged regions determines the selectivity and binding affinity for specific protein targets.

Photo-induced stereoelectronic changes in 8-hydroxyquinoline involve intramolecular proton transfer from the hydroxyl oxygen to the quinoline nitrogen, forming zwitterionic isomers with altered electronic properties [26]. These excited-state conformations exhibit different stereoelectronic characteristics that can be exploited for photoactivated therapeutic applications or as photochemical probes for biological systems [23]. The ability to modulate stereoelectronic properties through external stimuli represents an important avenue for developing controllable bioactive systems.

UNII

K522O2O40B

Other CAS

134-30-5

Wikipedia

8-hydroxyquinoline citrate

General Manufacturing Information

8-Quinolinol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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